(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzaldehyde and an appropriate amine.
Formation of Intermediate: The aldehyde is first converted to an intermediate compound through a series of reactions, including condensation and reduction.
Nitrile Formation: The intermediate is then subjected to a reaction with a nitrile source, such as sodium cyanide, under controlled conditions to form the desired nitrile compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-bromophenyl)propanenitrile: Similar structure but lacks the methyl group on the phenyl ring.
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrN2 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
PJIQVSUXBYGHPN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC#N)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Br |
Origin of Product |
United States |
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